molecular formula C11H14ClNO B11763922 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol

Cat. No.: B11763922
M. Wt: 211.69 g/mol
InChI Key: OGSFPRYXFZYVMS-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol It is characterized by the presence of a chloro group and a hydroxyl group attached to a hexahydrobenzo[b]azocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chloro-substituted benzene derivative with a nitrogen-containing reagent, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol is unique due to its specific combination of a chloro group and a hydroxyl group on a hexahydrobenzo[b]azocin ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

8-chloro-1,2,3,4,5,6-hexahydro-1-benzazocin-6-ol

InChI

InChI=1S/C11H14ClNO/c12-8-4-5-10-9(7-8)11(14)3-1-2-6-13-10/h4-5,7,11,13-14H,1-3,6H2

InChI Key

OGSFPRYXFZYVMS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C=C(C=C2)Cl)C(C1)O

Origin of Product

United States

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